Inhibition of E. coli Purine-Nucleoside Phosphorylase: Comparative Ki Values
Cladribine (2-chloro-2'-deoxyadenosine) is a known inhibitor of Escherichia coli purine-nucleoside phosphorylase with a Ki of 4.5 μM [1]. Base-modified analogues of cladribine, including those with N6-substituents, exhibit variable inhibitor properties, with the most potent analogue (6-benzyloxy-2-chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine) achieving a Ki of 0.5 μM [1]. N6-Benzoyl-2'-chloro-2'-deoxyadenosine, as an N6-benzoylated cladribine analogue, is structurally positioned within this structure-activity landscape.
| Evidence Dimension | Inhibition constant (Ki) for E. coli PNP |
|---|---|
| Target Compound Data | Not directly reported for this exact compound; structurally analogous to 6-benzyloxy-2-chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine (Ki = 0.5 μM) |
| Comparator Or Baseline | Cladribine (2-chloro-2'-deoxyadenosine): Ki = 4.5 μM; 2-bromo-2'-deoxyadenosine: Ki = 6.3 μM |
| Quantified Difference | Analogous N6-substituted cladribine derivatives show up to 9-fold lower Ki vs. cladribine |
| Conditions | E. coli purine-nucleoside phosphorylase enzyme inhibition assay |
Why This Matters
Demonstrates that N6-substitution of cladribine significantly modulates enzyme inhibition potency, supporting the distinct pharmacological profile of N6-Benzoyl-2'-chloro-2'-deoxyadenosine.
- [1] Bzowska A, Kazimierczuk Z, Shugar D. 2-Chloro-2'-deoxyadenosine (cladribine) and its analogues are good substrates and potent selective inhibitors of Escherichia coli purine-nucleoside phosphorylase. Eur J Biochem. 1995;233(3):886-890. View Source
